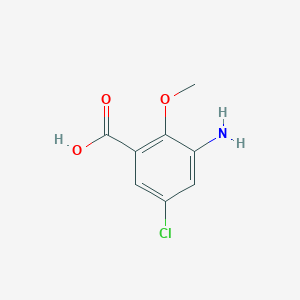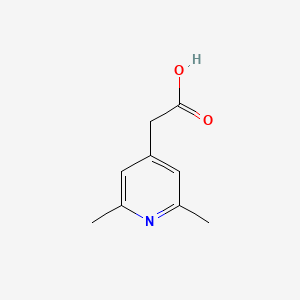
2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID
Overview
Description
2-(2,6-Dimethylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, characterized by the presence of a carboxylic acid group attached to a pyridine ring substituted with two methyl groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylpyridin-4-yl)acetic acid typically involves the alkylation of 2,6-dimethylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of chloroacetic acid as the alkylating agent, under basic conditions, to form the intermediate 2-(2,6-dimethylpyridin-4-yl)acetate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
2-(2,6-Dimethylpyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
4-Pyridinecarboxylic acid: Lacks the methyl groups, which can affect its steric and electronic properties.
2,6-Dimethyl-4-pyridinecarboxylic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
Uniqueness
2-(2,6-Dimethylpyridin-4-yl)acetic acid is unique due to the presence of both methyl groups and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(5-9(11)12)4-7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
UDZSKYLTWZYMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
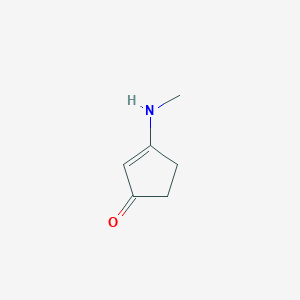
![1-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methyl]piperazine](/img/structure/B8757081.png)
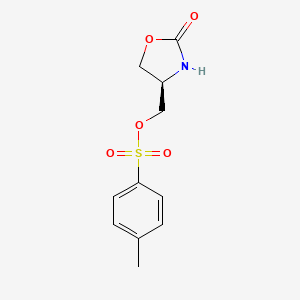
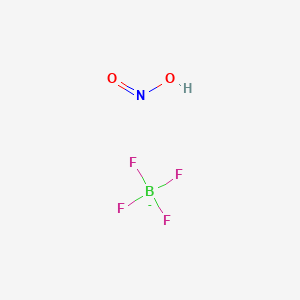

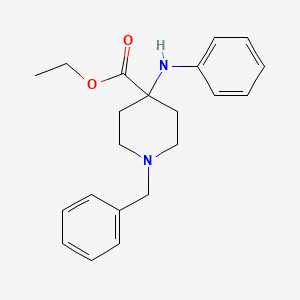
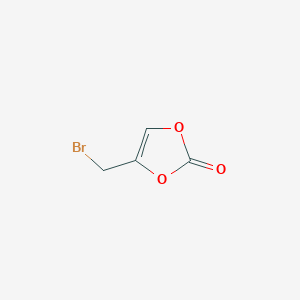
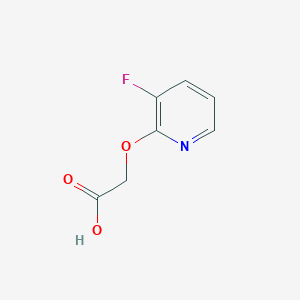
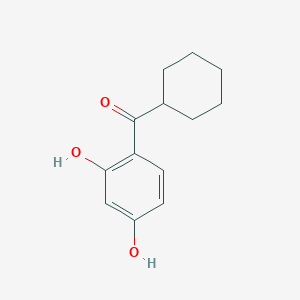

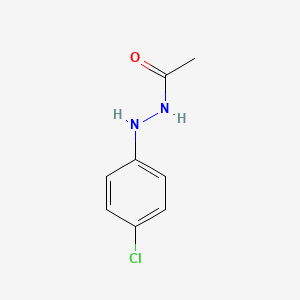
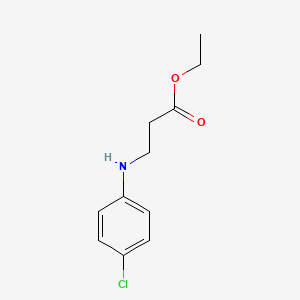
![2,7-Dimethylthieno[2,3-c]pyridine](/img/structure/B8757145.png)
